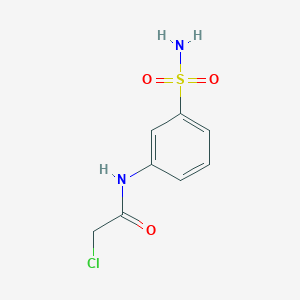

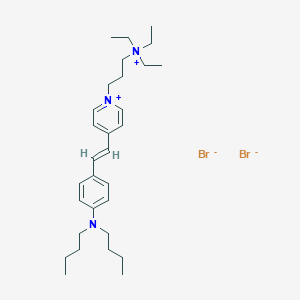

N-(3-(三乙铵)丙基)-4-(4-(二丁氨基)苯乙烯基)吡啶鎓

描述

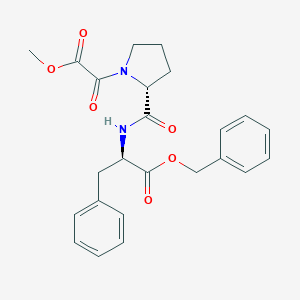

The compound N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is a pyridinium salt with potential applications in various fields, including organic electronics and pharmaceuticals. Pyridinium salts are known for their diverse chemical properties and are used in the synthesis of various heterocyclic compounds, which are integral to numerous drugs and organic materials .

Synthesis Analysis

The synthesis of pyridinium salts can be achieved through several methods. One such method involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which can be generated in situ from pyrrolidine or piperidine derivatives. This process, followed by dehydrative cyclization, allows for the formation of pyridinium salts substituted at the 3-position by a nitrogen heterocycle . Although the specific synthesis of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyridinium salts can be studied using various techniques such as X-ray diffraction, FTIR spectroscopy, and computational methods like PM3 and SAM1 calculations. For instance, the crystal structure of N-(4-carboxybutyl)pyridinium perchlorate was determined to be triclinic with specific space group parameters, and the molecules were found to form a centrosymmetric hydrogen-bonded dimer . These techniques could be applied to analyze the molecular structure of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium to gain insights into its conformation and interactions.

Chemical Reactions Analysis

Pyridinium salts can undergo various chemical reactions, including cycloadditions and acylation. For example, Pyridinium-N-imide can react with propiolic and acetylenedicarboxylic esters to form pyrazolo[1,5-a]-pyridinecarboxylic esters, while phenyl isocyanate and phenyl isothiocyanate can acylate the compound at the exocyclic nitrogen function . These reactions highlight the reactivity of the pyridinium moiety and could be relevant for the functionalization of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can be characterized by various analytical techniques. For instance, the synthesis and characterization of a related compound, trans-4-[4'-(N,N-dibutylamino)styryl]-N-methyl pyridinium toluene-p-sulfonate, involved elemental analysis, mass spectrometry, thermal analysis, and IR spectra. The optical properties were also studied using ultraviolet-visible electronic spectrum and single-photon fluorescent spectrum . These methods could be employed to determine the physical and chemical properties of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, which would be essential for its application in various domains.

科学研究应用

植物细胞研究

N-(3-三乙铵基丙基)-4-(4-(二丁氨基)苯乙烯基)吡啶鎓二溴化物 (FM1-43) 用作植物细胞中的荧光内吞标记物。它有助于对完整植物细胞中的膜内吞进行成像和定量,从而深入了解植物细胞内液泡和囊泡的动态性质 (Emans, Zimmermann, & Fischer, 2002)。

神经肌肉接头研究

在与 A 型肉毒杆菌神经毒素中毒相关研究中,该化合物已被用于追踪神经末梢芽及其在神经肌肉接头处的母体末梢。它有助于了解运动终板的功能修复和瘫痪终板的康复过程 (de Paiva, Meunier, Molgó, Aoki, & Dolly, 1999)。

催化和化学合成

N-(聚苯乙烯基丁基)吡啶三氟甲磺酰亚胺,一种衍生物,用作固定金属配合物的固体载体,用作脱水酯化反应的催化剂。该应用在合成化学领域具有重要意义 (Nakamura, Maki, Wang, Ishihara, & Yamamoto, 2006)。

光子应用

结构相似的 N-甲基喹啉衍生物由于其吸电子强度和对光物理性质的影响而显示出光子应用的潜力。这表明在光子和光电领域的潜在应用 (Jeong 等人,2015)。

分子相互作用研究

在专注于气相离子分子反应的研究中,N-吡啶鎓的衍生物被用来理解像土卫六大气层这样的地外环境中的分子相互作用,显示了该化合物在星际化学中的相关性 (Bright 等人,2017)。

属性

IUPAC Name |

3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUVCAGXYLMFEC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933766 | |

| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium | |

CAS RN |

149838-22-2 | |

| Record name | FM1 43 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FM1-43 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IGZ86I9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

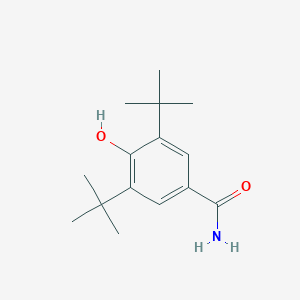

![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)